molecular formula C20H38 B15348004 5-Eicosyne CAS No. 74685-31-7

5-Eicosyne

Cat. No.: B15348004
CAS No.: 74685-31-7
M. Wt: 278.5 g/mol
InChI Key: ZPJDHJXVUOPHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a member of the alkyne family, characterized by a carbon-carbon triple bond at the 5th position of the icosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Eicosyne can be synthesized through several methods, including the dehydrohalogenation of icosane derivatives or the coupling of smaller alkyne units. The reaction conditions typically involve the use of strong bases such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) to facilitate the elimination of hydrogen halides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to improve efficiency and yield. Transition metal catalysts, such as palladium or nickel, can be used to facilitate the coupling reactions required for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Eicosyne undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Halogenation reactions with chlorine (Cl2) or bromine (Br2) can be performed to introduce halogen atoms at specific positions on the alkyne chain.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: Reduction typically results in the formation of alkenes or alkanes.

  • Substitution: Halogenation produces dihaloalkanes or tetrahaloalkanes, depending on the extent of substitution.

Scientific Research Applications

5-Eicosyne has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe to study lipid metabolism and membrane dynamics.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

5-Eicosyne is similar to other alkyne compounds, such as 1-hexyne, 1-octyne, and 1-decyne. its unique position of the triple bond at the 5th carbon of the icosane chain sets it apart

Comparison with Similar Compounds

  • 1-Hexyne

  • 1-Octyne

  • 1-Decyne

  • 1-Dodecyne

  • 1-Tetradecyne

Properties

IUPAC Name

icos-5-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-9,11,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJDHJXVUOPHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318430
Record name 5-Eicosyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74685-31-7
Record name 5-Eicosyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74685-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Eicosyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Eicosyne
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZZ7Y85KYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Eicosyne
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.